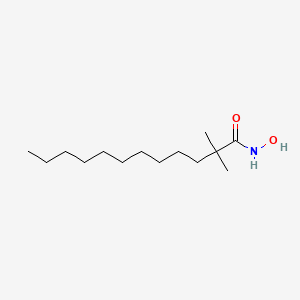
N-Hydroxy-2,2-dimethyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,2-dimethyldodecanamide is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. This compound, with its unique structure, has garnered interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyldodecanamide typically involves the reaction of 2,2-dimethyldodecanoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxamic acid group. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2,2-dimethyldodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amides, amines
Substitution: Various substituted hydroxamic acid derivatives
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,2-dimethyldodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the formulation of metal ion chelators and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,2-dimethyldodecanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases and other metal-dependent enzymes, leading to inhibition of their activity. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-2,2-dimethylpropanamide
- N-Hydroxy-2,2-dimethylbutanamide
- N-Hydroxy-2,2-dimethylhexanamide
Uniqueness
N-Hydroxy-2,2-dimethyldodecanamide is unique due to its longer carbon chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This structural difference can influence its solubility, stability, and binding affinity to metal ions, making it suitable for specific applications where other hydroxamic acids may not be as effective.
Eigenschaften
CAS-Nummer |
60631-05-2 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
N-hydroxy-2,2-dimethyldodecanamide |
InChI |
InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(16)15-17/h17H,4-12H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OLVPZKMXZBVFAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)(C)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


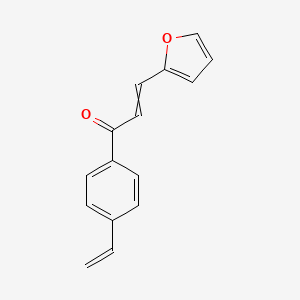
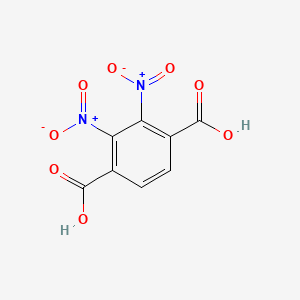



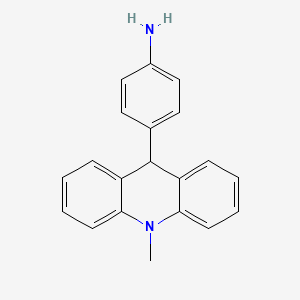
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
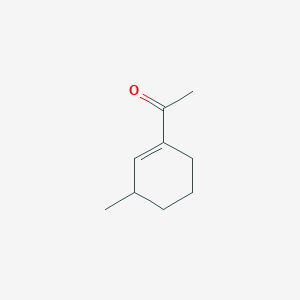
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
